

Technical Guide: Pharmacological Characterization of VT-464 (Seviteronel)

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Compound of Interest

Compound Name:	VT-464 racemate
CAS No.:	1375603-36-3; 1610537-15-9
Cat. No.:	B2485613

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Non-Steroidal CYP17 Lyase Inhibitor & Androgen Receptor Antagonist

Executive Summary

VT-464 (Seviteronel) represents a significant evolution in the therapeutic targeting of the androgen axis. Unlike first-generation CYP17 inhibitors (e.g., abiraterone acetate), VT-464 is a non-steroidal, dual-mechanism agent. It functions primarily as a selective inhibitor of CYP17 17,20-lyase and secondarily as a competitive androgen receptor (AR) antagonist.^{[1][2][3][4][5][6]}

This guide details the structural pharmacology, comparative kinetics, and experimental validation of VT-464. The critical distinction for researchers is VT-464's selectivity ratio (~10-fold preference for lyase over hydroxylase), which theoretically abrogates the need for concomitant glucocorticoid administration—a major liability in current standard-of-care regimens.

Molecular Mechanism & Structural Pharmacology

The Selectivity Hypothesis

The cytochrome P450 17A1 (CYP17A1) enzyme catalyzes two distinct reactions essential for steroidogenesis:[1][2][7]

- 17 α -hydroxylase activity: Converts pregnenolone/progesterone to 17-OH precursors (essential for cortisol).
- 17,20-lyase activity: Converts 17-OH precursors to DHEA/Androstenedione (essential for testosterone).

Abiraterone indiscriminately inhibits both steps. The blockade of 17 α -hydroxylase halts cortisol production, triggering a compensatory rise in ACTH and mineralocorticoid excess (hypertension, hypokalemia). Consequently, abiraterone requires co-administration of prednisone.

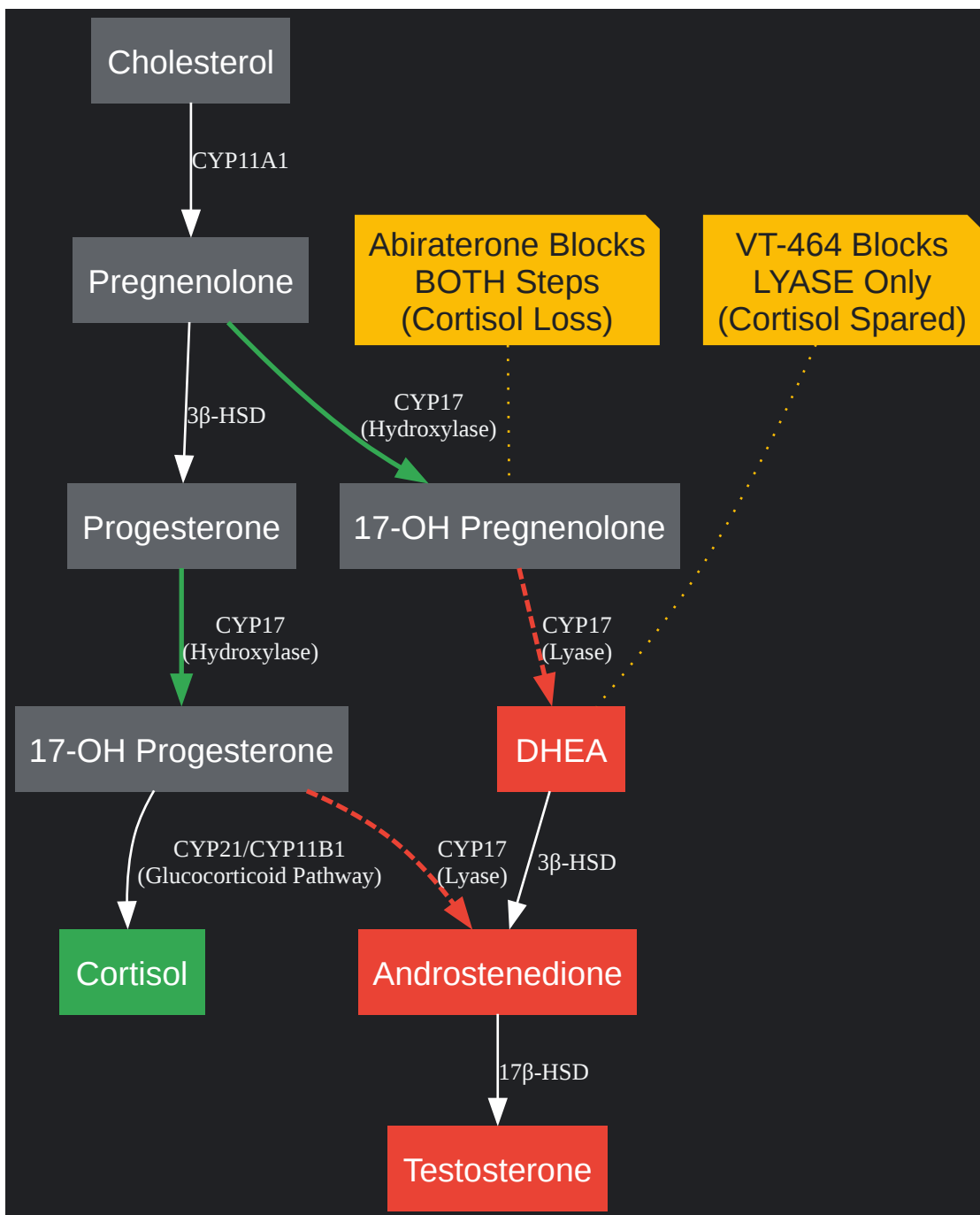
VT-464 was rationally designed to selectively target the 17,20-lyase step. By sparing the hydroxylase step, the cortisol feedback loop remains intact, removing the requirement for exogenous steroids.

Dual Mechanism (AR Antagonism)

Beyond enzymatic inhibition, VT-464 binds directly to the Androgen Receptor. Efficacy has been demonstrated against wild-type AR and specific mutants (e.g., T877A, F876L) that often emerge during enzalutamide resistance.[1][4]

Steroidogenic Pathway Visualization

The following diagram illustrates the differential blockade points of VT-464 versus Abiraterone within the steroidogenesis cascade.



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Figure 1: Differential inhibition of steroidogenesis. Green arrows indicate pathways preserved by VT-464; Red dashed arrows indicate selective blockade.

Comparative Pharmacology

The table below summarizes the kinetic differences. Note the IC50 values which quantify the selectivity ratio.

Feature	VT-464 (Seviteronel)	Abiraterone Acetate	Clinical Implication
Structure	Non-steroidal (Naphthalene)	Steroidal	VT-464 avoids steroid-class metabolic side effects.
CYP17 Lyase IC50	~69 nM	~15 nM	Abiraterone is more potent but less selective.
CYP17 Hydroxylase IC50	~670 nM	~2.5 nM	VT-464 requires 10x conc. to hit hydroxylase; Abiraterone hits it immediately.
Selectivity Ratio	~10-fold (Lyase > Hydroxylase)	< 1-fold (Hydroxylase > Lyase)	VT-464 spares cortisol synthesis.
AR Antagonism	Yes (Competitive)	Minimal/Indirect	VT-464 acts as a "single-molecule combination therapy."
Prednisone Requirement	No	Yes	VT-464 reduces pill burden and steroid-associated toxicity.

Data Source: Validated from preclinical profiling and Phase 1 studies [1, 2].

Experimental Methodologies

As a senior scientist, ensuring data reproducibility is paramount. The following protocol outlines the In Vitro CYP17 Enzymatic Selectivity Assay. This assay is the gold standard for validating the "lyase-selective" claim.

Protocol: LC-MS/MS CYP17 Inhibition Assay

Objective: Determine IC₅₀ values for 17 α -hydroxylase vs. 17,20-lyase activity in human adrenal microsomes.

Reagents & Equipment

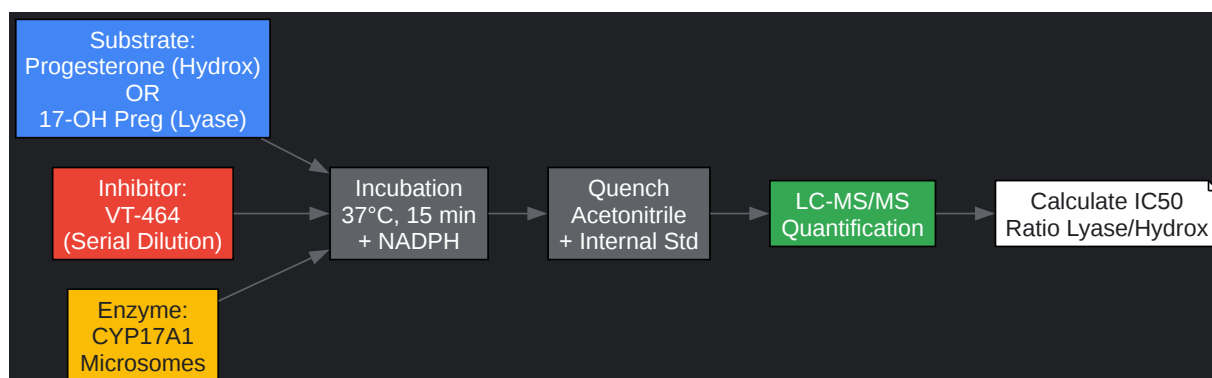
- Enzyme Source: Human Adrenocortical Carcinoma cells (H295R) or recombinant human CYP17A1 microsomes.
- Substrates: Progesterone (for hydroxylase), 17-OH Pregnenolone (for lyase).
- Cofactor: NADPH regenerating system.
- Detection: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

Step-by-Step Workflow

- Compound Preparation:
 - Prepare 10-point serial dilution of VT-464 in DMSO (Range: 1 nM to 10 μ M).
 - Include Abiraterone as a positive control and DMSO-only as a negative control (0% inhibition).
- Incubation (Hydroxylase Reaction):
 - Mix Microsomes (0.5 mg/mL) + Progesterone (2 μ M) + VT-464.
 - Pre-incubate at 37°C for 5 mins.
 - Initiate with NADPH. Incubate for 15 mins.
 - Readout: Conversion of Progesterone \rightarrow 17-OH Progesterone.
- Incubation (Lyase Reaction):
 - Mix Microsomes + 17-OH Pregnenolone (2 μ M) + VT-464.

- Critical Step: Add Cytochrome b5 (enhances lyase activity) if using recombinant microsomes.
- Initiate with NADPH. Incubate for 15 mins.
- Readout: Conversion of 17-OH Pregnenolone → DHEA.
- Quenching & Extraction:
 - Stop reaction with ice-cold Acetonitrile containing Internal Standard (d3-Testosterone).
 - Centrifuge at 3000 x g for 10 mins. Collect supernatant.
- LC-MS/MS Analysis:
 - Inject supernatant. Monitor MRM transitions for DHEA and 17-OH Progesterone.
 - Calculate IC50 using non-linear regression (4-parameter logistic fit).

Experimental Logic Visualization



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Figure 2: LC-MS/MS workflow for determining CYP17 selectivity ratios.

Clinical Translation & Safety Profile

The transition from bench to bedside for VT-464 highlights both its potential and its limitations.

- **Efficacy:** In Phase 1/2 trials (CRPC and TNBC), VT-464 demonstrated PSA reductions and tumor suppression in patients resistant to enzalutamide/abiraterone. This validates the "Dual Mechanism" (AR antagonism + Lyase inhibition) [3, 4].
- **Safety:** The drug is generally well-tolerated, but dose-limiting toxicities (DLTs) involving the CNS (confusion, tremor) were observed at high doses (750 mg).[2]
- **Recommended Dose:** The RP2D was established at 600 mg QD for men and 450 mg QD for women to balance efficacy with CNS tolerability [4, 5].

Why this matters: The ability to dose without prednisone is a major quality-of-life improvement for patients, reducing risks of muscle atrophy, insulin resistance, and skin thinning associated with chronic steroid use.

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